molecular formula C8H15BrOS B1376765 4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane CAS No. 1423031-03-1

4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane

Cat. No. B1376765
CAS RN: 1423031-03-1
M. Wt: 239.18 g/mol
InChI Key: SQRLJOYSVVUYBW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane, also known as 4-bromo-2-methylthiobutane, is an organosulfur compound with a molecular formula of C4H10BrS. It is a colorless liquid that is soluble in organic solvents and has a low vapor pressure. It is used as a reagent in organic synthesis, particularly in the synthesis of polymers and other materials.

Scientific Research Applications

Enzyme System Study in Methanobacterium thermoautotrophicum

Gunsalus, Romesser, and Wolfe (1978) studied the activity of various analogues, including compounds similar to 4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane, in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. They found that certain analogues served as precursors for ethane formation, while others were inactive or acted as inhibitors of methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).

Synthesis of Diels-Alder Adducts

Atasoy and Karaböcek (1992) reported the preparation of 4,5-Dimethylene-1,2-dioxane, a compound related to 4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane, and its application in Diels-Alder reactions. These reactions produced various adducts demonstrating the compound's utility in organic synthesis (Atasoy & Karaböcek, 1992).

Methylsulfanyl-Cyclization in Organic Synthesis

Fries, Müller, and Hartung (2013) explored the use of 4-pentenols, which are chemically related to 4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane, in the synthesis of methylsulfanyl-functionalized tetrahydrofurans. This process involved oxidative cyclization and demonstrated the compound's potential in creating specialized organic structures (Fries, Müller, & Hartung, 2013).

Optical Storage in Polymers

Meng, Natansohn, Barrett, and Rochon (1996) synthesized and studied a copolymer containing a compound structurally similar to 4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane. This research highlighted the potential of such compounds in the field of optical storage, where they can influence the properties of polymers used in data storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

Advanced Oxidation Processes

Cashman, Kirschenbaum, Holowachuk, and Boving (2019) conducted research on advanced oxidation processes involving 1,4-dioxane, a compound related to 4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane. Their findings provide insights into the chemical radicals formed during such treatments, which are crucial for understanding the environmental and industrial applications of these compounds (Cashman et al., 2019).

Alkylation Reactions in Organic Chemistry

Khudina, Burgart, and Saloutin (2017) studied the alkylation of compounds similar to 4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane. This research demonstrates the compound's role in facilitating complex alkylation reactions, expanding its utility in diverse organic synthesis processes (Khudina, Burgart, & Saloutin, 2017).

Synthesis of Dibenzo[a,j]xanthenes

Gong, Fang, Wang, Zhou, and Liu (2009) used a Bronsted-acidic task-specific ionic liquid in the synthesis of dibenzo[a,j]xanthenes, employing a methodology that could potentially incorporate compounds like 4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane. This study highlights the compound's potential role in facilitating novel and efficient synthesis methods (Gong et al., 2009).

Environmental Applications in Advanced Oxidation

Sun, Chen, Xiang, Ling, Fang, and Shang (2019) explored the oxidative debromination of brominated compounds, closely related to 4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane, in environmental applications. Their research provides valuable insights into the environmental impacts and treatment of such compounds (Sun et al., 2019).

properties

IUPAC Name

4-(bromomethyl)-4-(methylsulfanylmethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrOS/c1-11-7-8(6-9)2-4-10-5-3-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRLJOYSVVUYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1(CCOCC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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